molecular formula C45H65N7O13S B161453 (4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylsulfanylbutanoyl]-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenyl CAS No. 125741-45-9

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylsulfanylbutanoyl]-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenyl

Cat. No.: B161453
CAS No.: 125741-45-9
M. Wt: 944.1 g/mol
InChI Key: GLGUHGRWNFNRGK-RRARUZKLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylsulfanylbutanoyl]-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenyl” is a complex organic molecule with potential applications in various scientific fields. This compound features multiple chiral centers and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of peptide bonds, protection and deprotection of functional groups, and stereoselective reactions to ensure the correct configuration at each chiral center. Common reagents and conditions used in these steps may include:

    Peptide coupling reagents: such as EDCI, HATU, or DCC.

    Protecting groups: like Boc, Fmoc, or TBDMS for amino and hydroxyl groups.

    Stereoselective catalysts: for ensuring the correct configuration at chiral centers.

Industrial Production Methods

Industrial production of such complex molecules often involves automated peptide synthesizers and large-scale chromatography for purification. The process may also include rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution at amino or hydroxyl groups.

Common Reagents and Conditions

    Oxidizing agents: mCPBA, H2O2.

    Reducing agents: NaBH4, LiAlH4.

    Nucleophiles: Amines, alcohols.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of carbonyl groups may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules or as a model compound for studying stereoselective reactions.

Biology

In biology, it may serve as a probe for studying protein-ligand interactions or as a substrate for enzymatic reactions.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties, such as enzyme inhibition or receptor modulation.

Industry

In industry, it may find applications in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may bind to enzymes, receptors, or other proteins, modulating their activity through various pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Peptides: Similar in structure due to the presence of peptide bonds.

    Glycopeptides: Contain both peptide and carbohydrate moieties.

    Proteins: Larger and more complex but share similar functional groups.

Uniqueness

This compound’s uniqueness lies in its specific sequence of amino acids, the presence of multiple chiral centers, and the combination of functional groups, which may confer unique biological or chemical properties.

Properties

CAS No.

125741-45-9

Molecular Formula

C45H65N7O13S

Molecular Weight

944.1 g/mol

IUPAC Name

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylsulfanylbutanoyl]-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C45H65N7O13S/c1-25(2)21-31(50-40(60)29-15-10-19-47-29)41(61)48-30(18-20-66-3)43(63)52(45-38(58)37(57)36(56)34(24-53)65-45)44(64)33(23-27-13-8-5-9-14-27)51-42(62)32(22-26-11-6-4-7-12-26)49-39(59)28(46)16-17-35(54)55/h4-9,11-14,25,28-34,36-38,45,47,53,56-58H,10,15-24,46H2,1-3H3,(H,48,61)(H,49,59)(H,50,60)(H,51,62)(H,54,55)/t28-,29-,30-,31-,32-,33-,34+,36+,37-,38+,45+/m0/s1

InChI Key

GLGUHGRWNFNRGK-RRARUZKLSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N([C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)N)NC(=O)[C@@H]4CCCN4

SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N(C1C(C(C(C(O1)CO)O)O)O)C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)N)NC(=O)C4CCCN4

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N(C1C(C(C(C(O1)CO)O)O)O)C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)N)NC(=O)C4CCCN4

Synonyms

5-N(1,6)(beta-glucopyranosyl)Glu-9-Pro-substance P (6-11)
BG-Glu-Pro-SP(6-11)
substance P (6-11), N(1,6)(beta-glucopyranosyl)Glu(5)-Pro(9)-
substance P (6-11), N(1,6)(beta-glucopyranosyl)glutamyl(5)-proline(9)-

Origin of Product

United States

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